![molecular formula C19H20N2O2 B304455 1-(4-Methylphenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione CAS No. 6175-61-7](/img/structure/B304455.png)
1-(4-Methylphenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione, also known as Methylenedioxypyrovalerone (MDPV), is a psychoactive drug that belongs to the cathinone class. It is a synthetic stimulant that has been widely used in research settings due to its unique properties. MDPV has been shown to have a high affinity for the dopamine and norepinephrine transporters, resulting in an increase in their activity.
Mécanisme D'action
MDPV acts as a potent reuptake inhibitor of dopamine and norepinephrine, resulting in an increase in their activity. It has a high affinity for the dopamine and norepinephrine transporters, and has been shown to be more potent than cocaine in inhibiting their activity. This results in an increase in the levels of dopamine and norepinephrine in the brain, leading to a range of effects on behavior and cognition.
Biochemical and Physiological Effects:
MDPV has a range of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature, as well as cause vasoconstriction and muscle tension. It has also been shown to increase locomotor activity and cause hyperactivity and stereotypy in animals. MDPV has been shown to have a high potential for abuse and dependence, and has been associated with a range of adverse effects including psychosis, seizures, and death.
Avantages Et Limitations Des Expériences En Laboratoire
MDPV has a number of advantages for use in lab experiments. It is a potent reuptake inhibitor of dopamine and norepinephrine, and has a high affinity for their transporters. This makes it a useful tool for studying the effects of stimulants on behavior and cognition. MDPV has also been shown to have a high potential for abuse and dependence, making it a useful tool for studying drug abuse and addiction. However, MDPV also has a number of limitations for use in lab experiments. It has been associated with a range of adverse effects, including psychosis, seizures, and death. This makes it important to use caution when handling and administering MDPV in lab settings.
Orientations Futures
There are a number of future directions for research on MDPV. One area of research is the development of new drugs that target the dopamine and norepinephrine transporters. Another area of research is the development of new treatments for drug abuse and addiction. Finally, there is a need for further research on the adverse effects of MDPV, including its potential for psychosis, seizures, and death. Overall, MDPV is a useful tool for studying the effects of stimulants on behavior and cognition, but caution should be used when handling and administering it in lab settings.
Méthodes De Synthèse
MDPV can be synthesized using a variety of methods, including the Leuckart reaction, reductive amination, and Grignard reaction. The Leuckart reaction involves the reaction of pyrrolidinone with para-methoxyphenylacetonitrile in the presence of hydrochloric acid and aluminum chloride. Reductive amination involves the reaction of para-methoxyphenylacetonitrile with methylamine in the presence of a reducing agent such as sodium borohydride. The Grignard reaction involves the reaction of para-methoxyphenylacetonitrile with phenylmagnesium bromide followed by the addition of pyrrolidine.
Applications De Recherche Scientifique
MDPV has been widely used in scientific research due to its unique properties as a stimulant. It has been used to study the effects of dopamine and norepinephrine transporters in the brain, as well as the effects of stimulants on behavior and cognition. MDPV has also been used to study the effects of drug abuse and addiction, as it has been shown to have a high potential for abuse and dependence.
Propriétés
Numéro CAS |
6175-61-7 |
|---|---|
Formule moléculaire |
C19H20N2O2 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-3-(2-phenylethylamino)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H20N2O2/c1-14-7-9-16(10-8-14)21-18(22)13-17(19(21)23)20-12-11-15-5-3-2-4-6-15/h2-10,17,20H,11-13H2,1H3 |
Clé InChI |
ZQMQHNKBBZHISC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



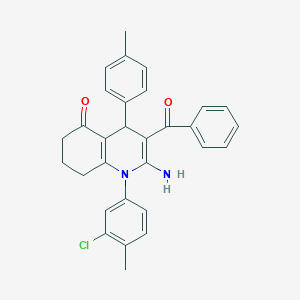

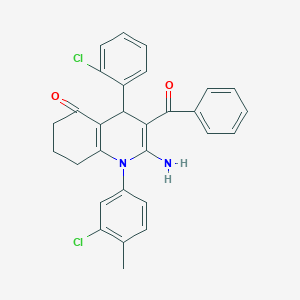

![2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304381.png)
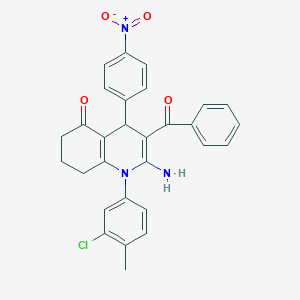
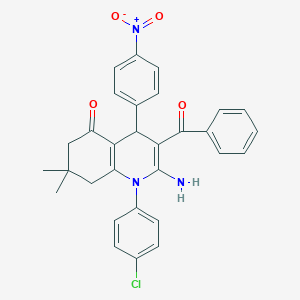


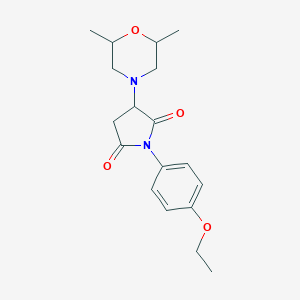
![Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate](/img/structure/B304391.png)
![3-[(1-Benzylpiperidin-4-yl)amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304392.png)

![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304396.png)